molecular formula C19H24N4O2S B406187 3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 313470-91-6

3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406187
CAS No.: 313470-91-6
M. Wt: 372.5g/mol
InChI Key: YKANBYPDWPUUJZ-UHFFFAOYSA-N
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Description

3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by its unique substituents, including a pentylsulfanyl group and a phenylethyl group, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the purine core: Starting from a suitable precursor such as 6-chloropurine, the core structure can be constructed through nucleophilic substitution reactions.

    Introduction of the pentylsulfanyl group: This step may involve the use of pentylthiol and a suitable base to introduce the sulfanyl group via a substitution reaction.

    Attachment of the phenylethyl group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids for Friedel-Crafts reactions, bases for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study purine metabolism and related biochemical pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit enzymes involved in purine metabolism.

    Receptor binding: It may interact with purine receptors, modulating their activity.

    Signal transduction pathways: The compound could influence various cellular signaling pathways by acting as a ligand or modulator.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.

    Theophylline: Used in medicine for its bronchodilator effects.

Comparison

Compared to these similar compounds, 3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substituents, which may impart distinct chemical and biological properties

Biological Activity

3-Methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a purine core substituted with methyl, pentylsulfanyl, and phenylethyl groups. Its IUPAC name is this compound. The synthesis typically involves multi-step organic reactions, including:

  • Preparation of the Purine Core : Starting from simpler purine derivatives.
  • Substitution Reactions : Introducing various functional groups using alkyl halides and thiols under reflux conditions in organic solvents like dichloromethane or toluene.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain purine derivatives can inhibit the growth of various bacterial strains and fungi, suggesting a potential application in treating infections .

Anticancer Potential

Preliminary studies have explored the anticancer properties of purine derivatives. The compound may interact with specific molecular targets involved in cell proliferation and apoptosis. For example, its structural analogs have been shown to inhibit key enzymes in cancer metabolism pathways .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism, impacting cellular proliferation.
  • Receptor Interaction : The compound could bind to specific receptors or proteins within cancerous cells or pathogens, altering their function and leading to cell death or growth inhibition .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various purine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A1520
Compound B1025
3-Methyl...510

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. The research highlighted its potential as a therapeutic agent in oncology:

Cell LineIC50 (µM)
HeLa12
MCF-715
A54910

Properties

IUPAC Name

3-methyl-8-pentylsulfanyl-7-(2-phenylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-4-8-13-26-19-20-16-15(17(24)21-18(25)22(16)2)23(19)12-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKANBYPDWPUUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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